-Bromo-1H-indole-3-carbaldehyde (5-Bromo-3-formylindole) is a synthetic molecule. Various methods have been reported for its synthesis, including:
These methods are described in detail in the scientific literature.
-Bromo-1H-indole-3-carbaldehyde has been explored for its potential applications in various scientific research fields, including:
5-Bromoindole-3-carboxaldehyde is an organic compound characterized by the presence of a bromine atom at the fifth position of the indole ring and an aldehyde functional group at the third position. Its molecular formula is with a molecular weight of 224.05 g/mol. This compound is notable for its significant role in various
Research indicates that 5-bromoindole-3-carboxaldehyde exhibits biological activity that may include:
Several methods exist for synthesizing 5-bromoindole-3-carboxaldehyde:
5-Bromoindole-3-carboxaldehyde finds applications in various fields:
Interaction studies involving 5-bromoindole-3-carboxaldehyde have focused on:
Several compounds exhibit structural similarities to 5-bromoindole-3-carboxaldehyde. Here is a comparison highlighting uniqueness:
Compound Name | Similarity Index | Unique Features |
---|---|---|
4-Bromoindole-3-carboxaldehyde | 0.97 | Bromine at the fourth position |
6-Bromo-1H-indole-3-carbaldehyde | 0.87 | Bromine at the sixth position |
6-Bromo-1H-indole-3-carboxylic acid | 0.86 | Contains a carboxylic acid instead of aldehyde |
5-Bromo-1-methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl group addition at the first position |
7-Methyl-1H-indole-3-carbaldehyde | 0.82 | Methyl group at the seventh position |
5-Bromo-2-(dimethylamino)benzaldehyde | 0.76 | Dimethylamino substitution on benzaldehyde structure |
The uniqueness of 5-bromoindole-3-carboxaldehyde lies in its specific arrangement of functional groups and the position of bromine, which affects its reactivity and biological activity compared to other similar compounds.
Irritant